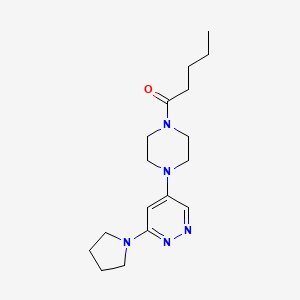![molecular formula C12H12N2O5S2 B2876722 (2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetic acid CAS No. 929810-32-2](/img/structure/B2876722.png)
(2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetic acid” is a chemical compound with the CAS Number: 929810-32-2 . It has a molecular weight of 329.38 . The compound is also known as "2-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]acetic acid" .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, thiazoles are generally synthesized by researchers with variable substituents as target structures . A series of (2-aminothiazol-4-yl)methylesters were synthesized and investigated for their antitubercular activity against M. tuberculosis H37Rv strain .Molecular Structure Analysis
The thiazole ring in the molecule contains sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
科学的研究の応用
Overview
Medicinal Chemistry and Drug Development
Sulfonamides, which share a similar sulfonyl functional group with our compound, have been extensively studied for their medicinal properties. They are known for their antibacterial activity and have been used in the treatment of bacterial infections. Moreover, thiazole derivatives are recognized for their broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory effects. The combination of these features in “(2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetic acid” suggests its potential utility in drug development, particularly in designing new therapeutic agents with improved efficacy and selectivity (Carta, Scozzafava, & Supuran, 2012).
Environmental Applications
The sulfonyl and thiazole components of this compound may also find applications in environmental science, particularly in the degradation and detoxification of pollutants. Sulfonamides and thiazoles have been investigated for their ability to act as adsorbents or catalysts in the removal of toxic substances from water and soil. This suggests that “this compound” could be explored for environmental remediation purposes, leveraging its chemical structure for the efficient elimination of pollutants (Prasannamedha & Kumar, 2020).
Pharmacological Research
The pharmacological significance of sulfonamides and thiazole derivatives extends to various areas, including the study of their mechanisms of action, pharmacokinetics, and potential side effects. Research into compounds like “this compound” can provide insights into their therapeutic potential, contributing to the discovery of novel drugs. Studies focusing on the bioavailability, metabolism, and therapeutic indices of such compounds are crucial for advancing pharmacological sciences and developing new treatments (Azevedo-Barbosa et al., 2020).
将来の方向性
特性
IUPAC Name |
2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O5S2/c1-19-9-2-4-10(5-3-9)21(17,18)14-12-13-8(7-20-12)6-11(15)16/h2-5,7H,6H2,1H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNNPCGCFUVJDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-Dimethyl-N'-[2-(trifluoromethoxy)benzyl]-ethane-1,2-diamine dihydrochloride](/img/no-structure.png)
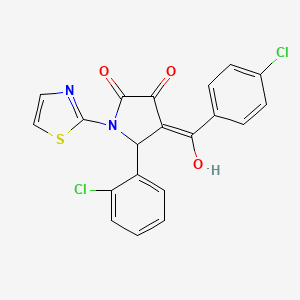
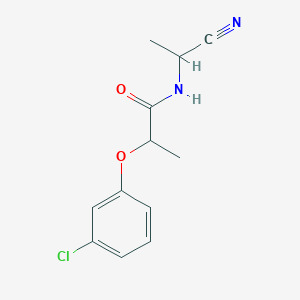
![3-(Propan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2876644.png)

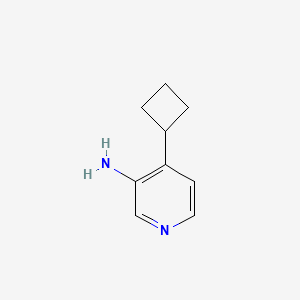
![5,7-Dimethylimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B2876649.png)
![Methyl 6-(furan-2-yl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2876650.png)

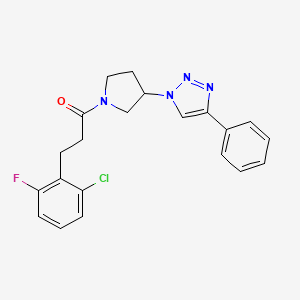
![6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde](/img/structure/B2876657.png)
![2-amino-1-(2-fluorophenethyl)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2876658.png)
![2-[(4-Chloro-2-fluorophenoxy)methyl]-1-(2-methylpropyl)aziridine](/img/structure/B2876659.png)
